molecular formula C16H19NO4S B2487437 1-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}-1-methylethyl acetate CAS No. 2097932-82-4

1-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}-1-methylethyl acetate

Cat. No.: B2487437
CAS No.: 2097932-82-4
M. Wt: 321.39
InChI Key: LBDCOOBHYLFAAX-UHFFFAOYSA-N
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Description

1-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}-1-methylethyl acetate is a complex organic compound featuring both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

The synthesis of 1-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}-1-methylethyl acetate typically involves multi-step organic reactions. One common method includes the condensation of furan and thiophene derivatives with appropriate carbamoyl and acetate groups under controlled conditions. Industrial production may involve catalytic processes to enhance yield and efficiency. Specific reaction conditions, such as temperature, pressure, and the use of solvents, are optimized to achieve the desired product with high purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding epoxides or sulfoxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings, introducing different functional groups. Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}-1-methylethyl acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets and pathways. For instance, its furan and thiophene rings can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar compounds include other furan and thiophene derivatives, such as:

    2-Furylcarbinol: Known for its use in organic synthesis and as a flavoring agent.

    Thiophene-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals. 1-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}-1-methylethyl acetate stands out due to its combined furan and thiophene structure, offering unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

[1-[[2-(furan-2-yl)-2-thiophen-2-ylethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-11(18)21-16(2,3)15(19)17-10-12(13-6-4-8-20-13)14-7-5-9-22-14/h4-9,12H,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDCOOBHYLFAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC(C1=CC=CO1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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